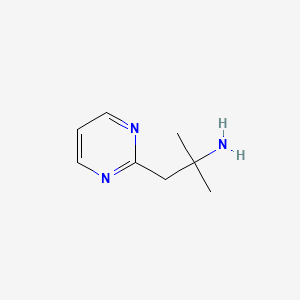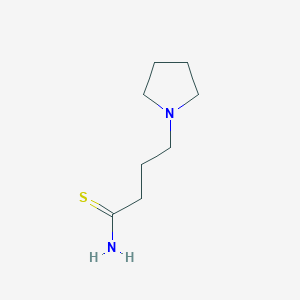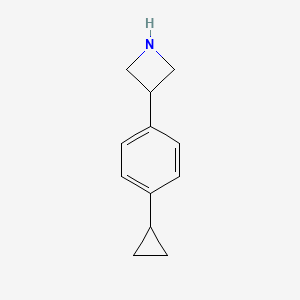
3-(4-Cyclopropylphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Cyclopropylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of a cyclopropyl group attached to the phenyl ring further enhances its chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylphenyl)azetidine can be achieved through several methods:
Aza Paternò–Büchi Reaction: This method involves the [2+2] photocycloaddition reaction between an imine and an alkene component.
Intramolecular Amination: This method involves the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.
Direct Alkylation: Direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) rapidly provides bis-functionalized azetidines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-(4-Cyclopropylphenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
科学研究应用
3-(4-Cyclopropylphenyl)azetidine has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(4-Cyclopropylphenyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. The cyclopropyl group further enhances its reactivity by providing additional steric and electronic effects. These properties enable the compound to bind to and modulate the activity of specific enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclopropyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and reactivity compared to azetidine.
Uniqueness
3-(4-Cyclopropylphenyl)azetidine is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic effects, enhancing its reactivity and making it a valuable compound for various applications. Its unique structure allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
属性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
3-(4-cyclopropylphenyl)azetidine |
InChI |
InChI=1S/C12H15N/c1-2-9(1)10-3-5-11(6-4-10)12-7-13-8-12/h3-6,9,12-13H,1-2,7-8H2 |
InChI 键 |
WDWDCKHGKKVLOF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC=C(C=C2)C3CNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


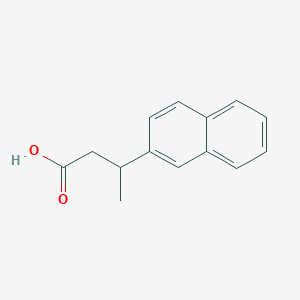

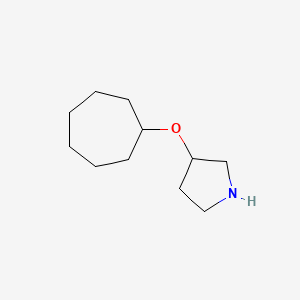
![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
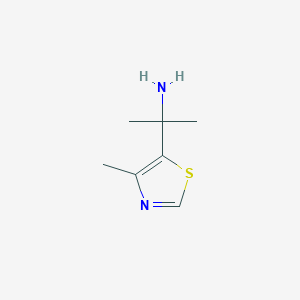
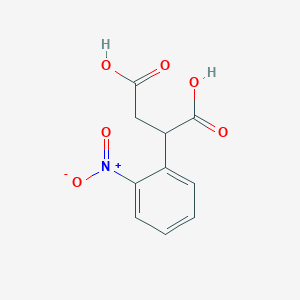
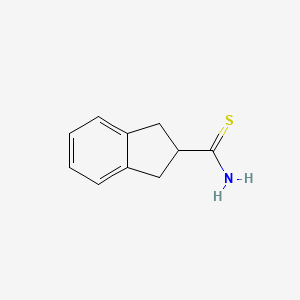
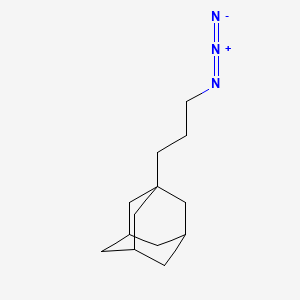
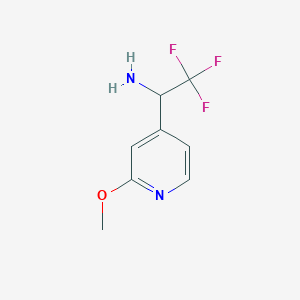
![4-[(4-Bromo-3-fluorophenyl)oxy]piperidine](/img/structure/B13604983.png)

